2-Amino-2-(4-fluoro-2-methylphenyl)ethanol
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Overview
Description
2-Amino-2-(4-fluoro-2-methylphenyl)ethanol is an organic compound that features a fluorinated aromatic ring and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate epoxide or aldehyde. One common method is the reaction of 2-fluoro-4-methylaniline with glycidol under basic conditions to yield the desired amino alcohol . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-fluoro-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-fluoro-2-methylphenyl)acetaldehyde, while substitution reactions can produce various derivatives with different functional groups on the aromatic ring .
Scientific Research Applications
2-Amino-2-(4-fluoro-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol involves its interaction with various molecular targets. The amino alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-Amino-2-(4-fluoro-2-methylphenyl)ethanol, used in similar applications.
2-Amino-2-(2-chloro-4-fluorophenyl)ethanol: A structurally similar compound with a chlorine atom instead of a methyl group, used in different chemical reactions and applications.
Uniqueness
This compound is unique due to the presence of both an amino alcohol group and a fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(4-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
ORMVQCBVLBZZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CO)N |
Origin of Product |
United States |
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